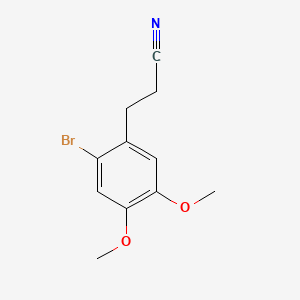

3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile

Description

The exact mass of the compound 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 268227. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO2/c1-14-10-6-8(4-3-5-13)9(12)7-11(10)15-2/h6-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKRKQYZQPMFUJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)CCC#N)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50188746 | |

| Record name | 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35249-62-8 | |

| Record name | 2-Bromo-4,5-dimethoxybenzenepropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35249-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035249628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 35249-62-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=268227 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.393 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(2-BROMO-4,5-DIMETHOXYPHENYL)PROPANENITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HG9MS3XRU5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile CAS number and properties

CAS Number: 35249-62-8

This technical guide provides a comprehensive overview of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile, a key intermediate in pharmaceutical synthesis. The information is intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile is a brominated aromatic nitrile compound.[1] It is typically a white powder with a high purity of ≥99%.[2]

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂BrNO₂ | [1][2][3] |

| Molecular Weight | 270.12 g/mol | [1][2][4] |

| Appearance | White Powder | [2][3] |

| Density | 1.375 g/cm³ | [2][3] |

| Boiling Point | 379.4°C at 760 mmHg | [2][3] |

| Flash Point | 183.3°C | [2][3] |

| Refractive Index | 1.537 | [2] |

| Melting Point | 74-81°C | [5] |

Table 2: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile | [4] |

| CAS Number | 35249-62-8 | [1][2][4] |

| InChI | InChI=1S/C11H12BrNO2/c1-14-10-6-8(4-3-5-13)9(12)7-11(10)15-2/h6-7H,3-4H2,1-2H3 | [1][4] |

| InChIKey | PKRKQYZQPMFUJG-UHFFFAOYSA-N | [4] |

| SMILES | COC1=C(C=C(C(=C1)CCC#N)Br)OC | [1][4] |

| EC Number | 609-105-1 | [4] |

| UNII | HG9MS3XRU5 | [4] |

Applications in Pharmaceutical Synthesis

The primary application of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile is as a pivotal intermediate in the synthesis of Ivabradine.[1][2][5] Ivabradine is a medication used for the treatment of heart-related conditions such as chronic heart failure and angina.[1][2] The structural features of this compound, including the nitrile group and the brominated, methoxylated aromatic ring, make it a versatile building block for creating complex molecules in medicinal chemistry.[2]

Caption: Synthesis pathway of Ivabradine from the key intermediate.

Experimental Protocols: Synthesis

Two primary methods for the synthesis of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile have been described.

Method 1: Bromination and Nitrilation

This method starts from (3,4-Dimethoxyphenyl)methyl alcohol and is reported to have a high yield for the bromination step.[1]

-

Starting Material: (3,4-Dimethoxyphenyl)methyl alcohol.[1]

-

Step 1: Bromination: The starting material is reacted with Br₂ in glacial acetic acid at 0°C. This step yields 2-bromo-4,5-dimethoxybenzyl alcohol with a reported yield of 95%.[1]

-

Step 2: Nitrilation: The resulting alcohol is then converted to the nitrile.[1]

Method 2: Aldehyde-Derived Pathway

This alternative pathway begins with 3,4-Dimethoxybenzaldehyde and has a lower overall yield compared to the first method.[1][5]

-

Step 1: Chain Extension: A propanenitrile group is introduced through condensation or nucleophilic addition.[1]

-

Step 2: Bromination: Bromination is then achieved at the 2-position of the aromatic ring.[1]

Caption: Comparative workflow of synthesis methods.

Safety and Handling

According to GHS hazard classifications, 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile may be harmful if swallowed, in contact with skin, or if inhaled.[4]

Table 3: GHS Hazard Information

| Hazard Statement | Classification |

| H302: Harmful if swallowed | Acute toxicity, oral |

| H312: Harmful in contact with skin | Acute toxicity, dermal |

| H332: Harmful if inhaled | Acute toxicity, inhalation |

Proper storage is crucial to maintain the compound's quality and stability. It should be stored in a cool, dry, well-sealed container, away from moisture and strong light or heat.[2]

Conclusion

3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile is a well-characterized compound with significant utility in the pharmaceutical industry, particularly as a key building block for the synthesis of Ivabradine. Its synthesis is achievable through multiple routes, offering flexibility for chemical process development. Due to its potential hazards, appropriate safety precautions must be observed during handling and storage. This compound is intended for research and development purposes only.[1][3]

References

- 1. 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile (35249-62-8) for sale [vulcanchem.com]

- 2. innospk.com [innospk.com]

- 3. 3-(2-BROMO-4,5-DIMETHOXYPHENYL)PROPANENITRILE CAS 35249-62-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile | C11H12BrNO2 | CID 320411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US8779123B2 - Process for the synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in the synthesis of ivabradine and addition salts thereof with a pharmaceutically acceptable acid - Google Patents [patents.google.com]

physicochemical properties of 2-bromo-4,5-dimethoxybenzenepropanenitrile

An In-depth Technical Guide on the Physicochemical Properties of 2-bromo-4,5-dimethoxybenzenepropanenitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-bromo-4,5-dimethoxybenzenepropanenitrile is a key intermediate in the synthesis of various pharmacologically active compounds.[1] Its molecular structure, featuring a substituted benzene ring with bromo, methoxy, and propanenitrile functional groups, makes it a versatile building block in medicinal chemistry. Notably, it is a crucial precursor in the synthesis of Ivabradine, a bradycardic agent used in the treatment of myocardial ischemia and heart failure.[2] This guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis, and an illustrative representation of the signaling pathway of its prominent derivative, Ivabradine.

Physicochemical Properties

The following table summarizes the known . It is important to note that while some experimental data is available, other properties are computationally predicted and should be regarded as estimates.

| Property | Value | Source |

| IUPAC Name | 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile | PubChem[3] |

| CAS Number | 35249-62-8 | PubChem[3] |

| Molecular Formula | C₁₁H₁₂BrNO₂ | PubChem[3] |

| Molecular Weight | 270.12 g/mol | PubChem[3] |

| Melting Point | 76-78 °C | Patents[4][5] |

| 74-81 °C | Patent[1] | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available | |

| Mass Spectrometry (EI) | m/z: 267/269 (M⁺, 100/98), 252, 224, 145, 130, 117, 102, 75 | Patent[4] |

| ¹H-NMR Spectrum | While mentioned in patents, specific spectral data (chemical shifts, multiplicity) is not readily available in public sources. | |

| ¹³C-NMR Spectrum | Data not available |

Experimental Protocols: Synthesis

The synthesis of 2-bromo-4,5-dimethoxybenzenepropanenitrile is typically achieved through a multi-step process starting from 3,4-dimethoxybenzaldehyde. The following protocols are based on methodologies described in patent literature.[4][5]

Step 1: Synthesis of 2-bromo-4,5-dimethoxybenzaldehyde

-

Reaction Setup: In a reaction flask, dissolve 100g (0.602 mol) of 3,4-dimethoxybenzaldehyde in 400ml of glacial acetic acid with stirring at room temperature.

-

Bromination: Slowly add 30.8ml (0.602 mol) of bromine to the solution. The reaction is maintained at a temperature of 20-30 °C for 6 hours.

-

Precipitation and Isolation: After the reaction period, add 200ml of water to the mixture to precipitate a yellow solid.

-

Purification: The solid is collected by suction filtration, washed with water, and then dried under a vacuum to yield 2-bromo-4,5-dimethoxybenzaldehyde as a white crystalline solid. (Yield: 86.5%, mp: 151-152 °C).[4][5]

Step 2: Synthesis of 2-bromo-4,5-dimethoxycinnamonitrile

-

Reaction Setup: Dissolve 127.6g (0.52 mol) of 2-bromo-4,5-dimethoxybenzaldehyde in a mixture of 400ml of tetrahydrofuran (THF) and 200ml of acetonitrile.

-

Reaction: The solution is heated to reflux, and 35g (0.62 mol) of potassium hydroxide is added in batches. The reflux is maintained for 10 hours.

-

Work-up: After the reaction is complete, the solvent is removed by distillation. 200ml of water is added to the residue, and the product is extracted twice with ethyl acetate.

-

Purification: The combined organic layers are dried over anhydrous MgSO₄, and the solvent is evaporated. The crude product is recrystallized from ethanol to obtain 2-bromo-4,5-dimethoxycinnamonitrile. (Yield: 71.3%, mp: 147-149 °C).[4]

Step 3: Synthesis of 2-bromo-4,5-dimethoxybenzenepropanenitrile

Two alternative reduction methods are presented:

Method A: Catalytic Hydrogenation

-

Reaction Setup: Dissolve 120.0g (0.45 mol) of 2-bromo-4,5-dimethoxycinnamonitrile in 800ml of methanol.

-

Reduction: Add 20g of 10% palladium on carbon in batches. The mixture is then subjected to a hydrogen atmosphere, and the reduction reaction is carried out for 12 hours.

-

Isolation and Purification: After the reaction, the palladium catalyst is removed by filtration. The solvent is evaporated, and the residue is recrystallized from ethanol to yield 2-bromo-4,5-dimethoxybenzenepropanenitrile as white crystals. (Yield: 84.6%, mp: 76-78 °C).[4]

Method B: Chemical Reduction

-

Reaction Setup: Dissolve 99.5g (0.37 mol) of 2-bromo-4,5-dimethoxycinnamonitrile in a mixture of 200ml of pyridine and 600ml of methanol.

-

Reduction: Add 27.6g (0.75 mol) of sodium borohydride in batches, allowing the temperature to rise slowly to reflux. The reaction is maintained at reflux for 12 hours.

-

Work-up: After cooling, unreacted sodium borohydride is decomposed by the addition of 10% hydrochloric acid. The product is extracted twice with ethyl acetate.

-

Purification: The combined organic layers are dried over anhydrous MgSO₄, and the solvent is evaporated. The crude product is recrystallized from ethanol to obtain 2-bromo-4,5-dimethoxybenzenepropanenitrile as white crystals. (Yield: 81.4%, mp: 76-78 °C).[4]

Visualizations

Experimental Workflow: Synthesis of 2-bromo-4,5-dimethoxybenzenepropanenitrile

Caption: Synthetic pathway for 2-bromo-4,5-dimethoxybenzenepropanenitrile.

Signaling Pathway: Mechanism of Action of Ivabradine

Caption: Mechanism of action of Ivabradine.

References

- 1. US8779123B2 - Process for the synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in the synthesis of ivabradine and addition salts thereof with a pharmaceutically acceptable acid - Google Patents [patents.google.com]

- 2. Ivabradine (Corlanor) for Heart Failure: The First Selective and Specific If Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile | C11H12BrNO2 | CID 320411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile - Google Patents [patents.google.com]

- 5. CN101407474B - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile - Google Patents [patents.google.com]

3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile, a key intermediate in pharmaceutical synthesis. The document outlines its molecular formula, weight, and other physicochemical properties.

Chemical Identity and Properties

3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile is a brominated aromatic nitrile compound.[1] Its chemical structure and properties are fundamental for its application in the synthesis of more complex molecules.

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C11H12BrNO2 | PubChem[2], SIELC Technologies[3], Home Sunshine Pharma[4], Vulcanchem[1] |

| Molecular Weight | 270.12 g/mol | PubChem[2], Vulcanchem[1] |

| Monoisotopic Mass | 269.00514 Da | PubChem[2] |

| CAS Number | 35249-62-8 | SIELC Technologies[3], Home Sunshine Pharma[4], Vulcanchem[1] |

| Density | 1.375 g/cm³ | Home Sunshine Pharma[4] |

| Boiling Point | 379.4 °C at 760 mmHg | Home Sunshine Pharma[4] |

| Flash Point | 183.3 °C | Home Sunshine Pharma[4] |

Applications in Pharmaceutical Synthesis

This compound is a significant intermediate in the synthesis of pharmaceuticals, most notably ivabradine.[1] Ivabradine is a medication used for the symptomatic treatment of chronic stable angina pectoris and chronic heart failure.[1] The synthesis of ivabradine from 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile involves key steps such as cyclization and functionalization.[1]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Analysis

A reverse-phase (RP) HPLC method can be utilized for the analysis of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile.[3]

-

Column: Newcrom R1, a reverse-phase column with low silanol activity.[3]

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid.[3] For Mass Spectrometry (MS) compatible applications, formic acid should be used in place of phosphoric acid.[3]

-

Application: This method is suitable for analyzing the compound and can be scaled for preparative separation to isolate impurities. It is also applicable for pharmacokinetic studies.[3]

Synthesis Methods Overview

Two potential synthesis pathways are noted, starting from different materials:

-

From (3,4-Dimethoxyphenyl)methyl alcohol: This method involves bromination using Br₂ in glacial acetic acid, followed by nitrilation.[1]

-

From 3,4-Dimethoxybenzaldehyde: This route involves a chain extension to introduce the propanenitrile group, followed by bromination at the 2-position.[1]

Logical Relationship Diagram

The following diagram illustrates the logical connection between the compound's name and its fundamental chemical properties.

Caption: Chemical Identity of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile.

References

- 1. 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile (35249-62-8) for sale [vulcanchem.com]

- 2. 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile | C11H12BrNO2 | CID 320411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile | SIELC Technologies [sielc.com]

- 4. 3-(2-BROMO-4,5-DIMETHOXYPHENYL)PROPANENITRILE CAS 35249-62-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

Synthesis of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile, a key intermediate in the production of various pharmaceutical compounds. The synthesis commences from the readily available starting material, veratraldehyde (3,4-dimethoxybenzaldehyde), and proceeds through a three-step sequence involving bromination, Knoevenagel condensation, and subsequent reduction. This document outlines detailed experimental protocols, presents quantitative data in structured tables for comparative analysis, and includes visual diagrams of the synthetic pathway and experimental workflow.

Synthetic Pathway Overview

The synthesis of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile from veratraldehyde is a well-established route. The overall transformation can be depicted as follows:

Caption: Overall synthetic pathway for 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile.

Experimental Protocols

This section details the experimental procedures for each step of the synthesis.

Step 1: Bromination of Veratraldehyde

The first step involves the electrophilic aromatic substitution of veratraldehyde to introduce a bromine atom at the 2-position of the benzene ring, yielding 2-Bromo-4,5-dimethoxybenzaldehyde. Two effective methods are presented below.

Method A: Using Bromine in Methanol

This method provides a high yield of the desired product.[1]

-

Materials:

-

Veratraldehyde (3,4-dimethoxybenzaldehyde)

-

Methanol

-

Bromine

-

Water

-

-

Procedure:

-

In a suitable glass reactor, dissolve mill-powdered veratraldehyde (4.0 kg, 24.07 mol) in methanol (25 L) with stirring. Heating to 30°C may be necessary to achieve a homogeneous solution.[1]

-

Cool the solution and add bromine (4.4 kg, 27.53 mol) while maintaining the temperature below 40°C with cooling.[1]

-

Stir the reaction mixture at this temperature for 1 hour.[1]

-

Heat the reaction mixture under reflux and distill off a portion of the methanol (approximately 9.5 L).[1]

-

Cool the mixture to 20°C and add water (15 L) with stirring to precipitate the product.[1]

-

Filter the resulting slurry and wash the collected solid with cold methanol (3 x 5 L).[1]

-

Dry the product in vacuo at 50°C to obtain colorless to slightly yellowish crystals of 2-Bromo-4,5-dimethoxybenzaldehyde.[1]

-

Method B: Using Potassium Bromate and Hydrobromic Acid

This alternative procedure utilizes an in-situ generation of bromine.[2]

-

Materials:

-

Veratraldehyde

-

Potassium bromate (KBrO₃)

-

Glacial acetic acid

-

Hydrobromic acid (HBr, 47%)

-

Ice water

-

Sodium thiosulfate (Na₂S₂O₃)

-

-

Procedure:

-

In a round bottom flask, place veratraldehyde (10 mmol) and add potassium bromate (3.3 mmol) followed by glacial acetic acid (5 mL) at room temperature.[2]

-

Stir the mixture using a magnetic stirrer and add hydrobromic acid (1 mL, 47%) drop by drop.[2]

-

Continue stirring for 45 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]

-

Pour the reaction mixture into ice water (50 mL) and stir for 10 minutes.[2]

-

Add sodium thiosulfate until the color of the mixture changes, indicating the quenching of excess bromine.[2]

-

Collect the precipitated solid by filtration, wash with water, and dry to yield 2-Bromo-4,5-dimethoxybenzaldehyde.

-

Step 2: Knoevenagel Condensation

The second step is a Knoevenagel condensation between 2-Bromo-4,5-dimethoxybenzaldehyde and a compound containing an active methylene group. A common method involves the use of acetonitrile.[3]

-

Materials:

-

2-Bromo-4,5-dimethoxybenzaldehyde

-

Acetonitrile

-

Sodium hydroxide

-

Ethyl acetate

-

Water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol

-

-

Procedure:

-

Dissolve 2-Bromo-4,5-dimethoxybenzaldehyde (122.0 g, 0.50 mol) in acetonitrile (600 mL).[3]

-

Heat the solution to reflux and add sodium hydroxide (24.0 g, 0.60 mol) in batches.[3]

-

Continue the reflux for 10 hours, adding additional acetonitrile (100 mL) in two portions during this time.[3]

-

After the reaction is complete, concentrate the mixture.[3]

-

Add water (200 mL) and extract the product with ethyl acetate twice.[3]

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and evaporate the solvent.[3]

-

Recrystallize the crude product from ethanol to obtain 2-Bromo-4,5-dimethoxycinnamonitrile.[3]

-

Step 3: Reduction of 2-Bromo-4,5-dimethoxycinnamonitrile

The final step is the reduction of the carbon-carbon double bond of the cinnamonitrile intermediate to yield the target compound, 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile. Two effective reduction methods are provided.

Method A: Using Potassium Borohydride

This method employs a chemical reducing agent.[3]

-

Materials:

-

2-Bromo-4,5-dimethoxycinnamonitrile

-

Pyridine

-

Methanol

-

Potassium borohydride (KBH₄)

-

Hydrochloric acid (10%)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol

-

-

Procedure:

-

Dissolve 2-Bromo-4,5-dimethoxycinnamonitrile (120.0 g, 0.45 mol) in a mixture of pyridine (100 mL) and methanol (400 mL).[3]

-

Add potassium borohydride (48.6 g, 0.90 mol) in batches, allowing the temperature to slowly rise to reflux.[3]

-

Maintain the reflux for 24 hours.[3]

-

After cooling, decompose the excess potassium borohydride by adding 10% hydrochloric acid.[3]

-

Extract the product with ethyl acetate twice.[3]

-

Dry the combined organic layers over anhydrous magnesium sulfate and evaporate the solvent.[3]

-

Recrystallize the crude product from ethanol to obtain white crystals of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile.[3]

-

Method B: Catalytic Hydrogenation

This method utilizes catalytic hydrogenation for the reduction.[4]

-

Materials:

-

2-Bromo-4,5-dimethoxycinnamonitrile

-

Methanol

-

10% Palladium on carbon (Pd/C)

-

Hydrogen gas

-

Ethanol

-

-

Procedure:

-

Dissolve 2-Bromo-4,5-dimethoxycinnamonitrile (120.0 g, 0.45 mol) in methanol (800 mL).[4]

-

Add 10% palladium on carbon (20 g) in batches.[4]

-

Carry out the reduction reaction under a hydrogen atmosphere for 12 hours.[4]

-

After the reaction is complete, filter off the palladium on carbon catalyst.[4]

-

Evaporate the solvent from the filtrate.[4]

-

Recrystallize the crude product from ethanol to obtain white crystals of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile.[4]

-

Quantitative Data Summary

The following tables summarize the quantitative data reported for each synthetic step.

Table 1: Bromination of Veratraldehyde

| Method | Reagents | Solvent | Yield (%) | Melting Point (°C) | Reference |

| A | Bromine | Methanol | 90-92 | 143-146 | [1] |

| B | KBrO₃, HBr | Acetic Acid | 21.63 - 82.03 | 142-144 | [2][5] |

Table 2: Knoevenagel Condensation of 2-Bromo-4,5-dimethoxybenzaldehyde

| Reactant | Reagents | Solvent | Yield (%) | Melting Point (°C) | Reference |

| Acetonitrile | Sodium hydroxide | Acetonitrile | 68.5 | 147-148 | [3] |

Table 3: Reduction of 2-Bromo-4,5-dimethoxycinnamonitrile

| Method | Reducing Agent | Solvent | Yield (%) | Melting Point (°C) | Reference |

| A | Potassium borohydride | Pyridine/Methanol | 80.5 | 76-78 | [3] |

| B | H₂ / 10% Pd/C | Methanol | 84.6 | 76-78 | [4] |

An overall yield of approximately 51% for the three-step synthesis from veratraldehyde has also been reported.[6]

Experimental Workflow Visualization

The following diagram illustrates the general experimental workflow for the synthesis.

Caption: General experimental workflow for the synthesis.

Conclusion

The synthesis of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile from veratraldehyde is a robust and scalable process. The methodologies presented in this guide offer high-yielding routes to the target molecule, with options for different reagent choices and reaction conditions. The provided data and protocols serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.

References

- 1. Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde [designer-drug.com]

- 2. sunankalijaga.org [sunankalijaga.org]

- 3. CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile - Google Patents [patents.google.com]

- 4. CN101407474B - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile - Google Patents [patents.google.com]

- 5. sunankalijaga.org [sunankalijaga.org]

- 6. 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile (35249-62-8) for sale [vulcanchem.com]

Starting Materials for the Synthesis of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary starting materials and synthetic pathways for the preparation of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile, a key intermediate in the synthesis of pharmaceuticals such as Ivabradine.[1][2][3] The document outlines various synthetic strategies, presents quantitative data in tabular format for easy comparison, and provides detailed experimental protocols for key reactions.

Core Synthetic Strategies

The synthesis of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile predominantly commences from readily available 3,4-dimethoxy-substituted benzene derivatives. The main approaches involve the bromination of the aromatic ring at the 2-position, followed by the introduction and modification of a three-carbon nitrile side chain. The choice of the initial starting material influences the overall synthetic route and efficiency.

The primary starting materials that will be discussed are:

-

3,4-Dimethoxybenzaldehyde (Veratraldehyde)

-

(3,4-Dimethoxyphenyl)methyl alcohol

-

3,4-Dimethoxytoluene

Synthesis Pathways and Key Intermediates

The following diagram illustrates the logical relationships between the different starting materials and the key intermediates leading to the target molecule, 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile.

Caption: Synthetic pathways from common starting materials to 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile.

Quantitative Data Summary

The following tables summarize the reported yields for the key transformations in the synthesis of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile and its intermediates.

Table 1: Bromination of 3,4-Dimethoxy Derivatives

| Starting Material | Product | Reagents | Solvent | Yield (%) | Reference |

| 3,4-Dimethoxybenzaldehyde | 2-Bromo-4,5-dimethoxybenzaldehyde | Br₂ | Methanol | 90-92 | [4] |

| 3,4-Dimethoxybenzaldehyde | 2-Bromo-4,5-dimethoxybenzaldehyde | Br₂ | Acetic Acid | 86.5 | [5] |

| (3,4-Dimethoxyphenyl)methyl alcohol | 2-Bromo-4,5-dimethoxybenzyl alcohol | Br₂ | Glacial Acetic Acid | 95 | [1] |

| 3,4-Dimethoxytoluene | 2-Bromo-4,5-dimethoxybenzyl bromide | Bromate, Bromide, H₂SO₄, Initiator | Non-polar solvent | up to 85 | [6] |

Table 2: Overall Yields for Multi-step Syntheses

| Starting Material | Overall Yield (%) | Number of Steps | Reference |

| 3,4-Dimethoxybenzaldehyde | 51 | 3 | [2] |

| 2-Bromo-4,5-dimethoxybenzaldehyde | 65 | 3 | [2] |

Experimental Protocols

This section provides detailed methodologies for key experimental steps cited in the literature.

Protocol 1: Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde from 3,4-Dimethoxybenzaldehyde

Reference: designer-drug.com[4]

Procedure:

-

A 30-L glass reactor is charged with 25 L of methanol.

-

Mill-powdered 3,4-dimethoxybenzaldehyde (4.0 kg, 24.07 mol) is added with stirring, resulting in a 5-8°C temperature drop.

-

The filling tube is rinsed with 2 L of methanol and closed.

-

The mixture is heated to 30°C, if necessary, to achieve a homogeneous solution.

-

Bromine (4.4 kg, 27.53 mol) is added while cooling to maintain the temperature below 40°C.

-

The reaction mixture is stirred at this temperature for 1 hour.

-

The reaction mixture is then heated under reflux to distill off 9.5 L of methanol.

-

The remaining mixture is cooled, and the precipitated product is isolated by filtration, washed with cold methanol, and dried. This process yields 2-bromo-4,5-dimethoxybenzaldehyde with a reported yield of 90-92%.

Protocol 2: Synthesis of 2-Bromo-4,5-dimethoxy cinnamyl nitrile from 2-Bromo-4,5-dimethoxybenzaldehyde

Reference: CN101407474A[5]

Procedure:

-

In a reaction flask, 127.6 g (0.52 mol) of 2-bromo-4,5-dimethoxybenzaldehyde is dissolved in 400 ml of tetrahydrofuran (THF) and 200 ml of acetonitrile.

-

The solution is heated to reflux.

-

Potassium hydroxide (35 g, 0.62 mol) is added in batches.

-

The reaction is refluxed for 10 hours.

-

After the reaction is complete, the solvent is removed by distillation.

-

200 ml of water is added to the residue, and the mixture is extracted twice with ethyl acetate.

-

The combined organic layers are dried over anhydrous MgSO₄, and the solvent is evaporated.

-

Recrystallization from ethanol affords 99.5 g of 2-bromo-4,5-dimethoxy cinnamyl nitrile as a pale brown solid (71.3% yield).

Protocol 3: Synthesis of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile from 2-Bromo-4,5-dimethoxy cinnamyl nitrile

Reference: CN101407474A[5]

Procedure:

-

120.0 g (0.45 mol) of 2-bromo-4,5-dimethoxy cinnamyl nitrile is dissolved in 100 ml of pyridine and 400 ml of methanol.

-

Potassium borohydride (48.6 g, 0.90 mol) is added in batches.

-

The temperature is slowly raised to reflux, and the reaction is maintained for 24 hours.

-

After cooling, the reaction is quenched by adding 10% hydrochloric acid to decompose the excess potassium borohydride.

-

The mixture is extracted twice with ethyl acetate.

-

The combined organic layers are dried over anhydrous MgSO₄, and the solvent is evaporated.

-

Recrystallization from ethanol yields 97.4 g of 2-bromo-4,5-dimethoxy benzenepropanenitrile as white crystals (80.5% yield).

Protocol 4: Synthesis of 2-Bromo-4,5-dimethoxybenzyl alcohol from (3,4-Dimethoxyphenyl)methyl alcohol

Reference: Vulcanchem[1]

Procedure:

-

(3,4-Dimethoxyphenyl)methyl alcohol is reacted with Br₂ in glacial acetic acid at 0°C.

-

This reaction yields 2-bromo-4,5-dimethoxybenzyl alcohol with a reported yield of 95%.[1]

Concluding Remarks

The synthesis of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile can be achieved through various pathways, primarily starting from commercially available 3,4-dimethoxybenzene derivatives. The choice of starting material and synthetic route will depend on factors such as reagent availability, cost, and desired scale of production. The methods presented in this guide offer high-yielding and well-documented procedures for the preparation of this important pharmaceutical intermediate. Researchers and drug development professionals can utilize this information to select and optimize the most suitable synthetic strategy for their specific needs.

References

- 1. 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile (35249-62-8) for sale [vulcanchem.com]

- 2. US8779123B2 - Process for the synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in the synthesis of ivabradine and addition salts thereof with a pharmaceutically acceptable acid - Google Patents [patents.google.com]

- 3. innospk.com [innospk.com]

- 4. Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde [designer-drug.com]

- 5. CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile - Google Patents [patents.google.com]

- 6. CN107417501A - A kind of preparation method of the dimethoxy bromobenzyl of 2 bromine of Pinaverium Bromide intermediate 4,5 - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile: Synthesis, Properties, and Applications

A Core Intermediate in Pharmaceutical Manufacturing

Introduction

3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile, a brominated aromatic nitrile, is a crucial intermediate in the synthesis of significant pharmaceutical compounds, most notably Ivabradine.[1] Identified by its CAS number 35249-62-8, this compound's molecular structure is foundational for the creation of complex heterocyclic systems.[1][2] This technical guide provides a comprehensive review of its synthesis, chemical and physical properties, and its primary application in drug development, with a focus on detailed experimental protocols and data for researchers, scientists, and drug development professionals. While this compound is primarily valued as a synthetic intermediate, we will also explore the potential biological activities of structurally related molecules to provide a broader context for its chemical significance.

Physicochemical Properties

3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile is typically a white to beige solid.[3] Its stability under standard conditions and its reactivity, particularly the bromine and nitrile functionalities, make it a versatile reagent in multi-step organic synthesis.[4]

| Property | Value | Reference |

| CAS Number | 35249-62-8 | [1] |

| Molecular Formula | C₁₁H₁₂BrNO₂ | [1] |

| Molecular Weight | 270.12 g/mol | [1] |

| Appearance | White to beige crystalline powder | [3] |

| Melting Point | 76-78 °C | [5] |

| Boiling Point | 379.4 °C at 760 mmHg | [6] |

| Density | 1.375 g/cm³ | [6] |

| Flash Point | 183.3 °C | [6] |

| Refractive Index | 1.537 | [6] |

Synthesis of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile

The synthesis of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile is well-documented in patent literature, with two primary routes being the most common. The more efficient and industrially viable method starts from 3,4-dimethoxybenzaldehyde.[1]

Synthetic Pathway Overview

The overall synthesis from 3,4-dimethoxybenzaldehyde involves three main stages: bromination of the starting aldehyde, conversion to the cinnamonitrile derivative, and subsequent reduction to the desired propanenitrile.

Caption: Synthetic pathway for 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde

-

Materials: 3,4-dimethoxybenzaldehyde (100 g, 0.602 mol), glacial acetic acid (400 ml), bromine (30.8 ml, 0.602 mol), water (200 ml).[5]

-

Procedure:

-

Dissolve 3,4-dimethoxybenzaldehyde in glacial acetic acid in a reaction flask with stirring at room temperature.[5]

-

Slowly add bromine dropwise to the solution.[5]

-

Allow the reaction to proceed for 6 hours at 20-30 °C.[5]

-

Add water to the reaction mixture to precipitate the product.[5]

-

Collect the yellow solid by suction filtration, wash with water, and dry under vacuum.[5]

-

-

Yield: 127.6 g (86.5%) of white crystalline 2-bromo-4,5-dimethoxybenzaldehyde.[5]

-

Melting Point: 151-152 °C.[5]

Step 2: Synthesis of 2-Bromo-4,5-dimethoxycinnamonitrile

-

Materials: 2-Bromo-4,5-dimethoxybenzaldehyde (127.6 g, 0.52 mol), tetrahydrofuran (400 ml), acetonitrile (200 ml), potassium hydroxide (35 g, 0.62 mol), ethyl acetate, water.[7]

-

Procedure:

-

Dissolve 2-bromo-4,5-dimethoxybenzaldehyde in a mixture of tetrahydrofuran and acetonitrile.[7]

-

Heat the solution to reflux and add potassium hydroxide in portions.[7]

-

Continue refluxing for 10 hours.[7]

-

After the reaction is complete, evaporate the solvents.[7]

-

Add water to the residue and extract twice with ethyl acetate.[7]

-

Dry the combined organic layers over anhydrous MgSO₄ and evaporate the solvent.[7]

-

Recrystallize the crude product from ethanol.[7]

-

-

Yield: 99.5 g (71.3%) of brown-yellow powdered 2-bromo-4,5-dimethoxycinnamonitrile.[7]

-

Melting Point: 147-149 °C.[7]

-

¹H-NMR (CDCl₃, 400MHz): δ 3.84 (s, 6H), 5.68 (d, 1H, J=16.4 Hz), 6.88 (s, 1H), 7.00 (s, 1H), 7.66 (d, 1H, J=16.4 Hz).[8]

Step 3: Synthesis of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile

-

Materials: 2-Bromo-4,5-dimethoxycinnamonitrile (120.0 g, 0.45 mol), methanol (800 ml), 10% palladium on carbon (20 g), hydrogen gas, ethanol.[7]

-

Procedure:

-

Dissolve 2-bromo-4,5-dimethoxycinnamonitrile in methanol.[7]

-

Add 10% palladium on carbon in portions.[7]

-

Carry out the reduction reaction under a hydrogen atmosphere for 12 hours.[7]

-

After the reaction is complete, filter off the palladium on carbon.[7]

-

Evaporate the solvent.[7]

-

Recrystallize the product from ethanol.[7]

-

-

Yield: 102.4 g (84.6%) of white crystalline 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile.[7]

-

Melting Point: 76-78 °C.[5]

Application in the Synthesis of Ivabradine

The primary application of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile is as a key intermediate in the synthesis of Ivabradine.[1] The next crucial step in this synthesis is the intramolecular cyclization to form 4,5-dimethoxy-1-cyanobenzocyclobutane.[9]

Cyclization to 4,5-Dimethoxy-1-cyanobenzocyclobutane

Caption: Conversion of the title compound to a key Ivabradine intermediate.

Detailed Experimental Protocol for Cyclization

-

Materials: 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile (224.0 g, 0.83 mol), liquid ammonia, sodium amide (NaNH₂) (39.0 g, 1.0 mol), ammonium chloride (NH₄Cl) (20.0 g), water (1000 ml), ethanol.[9]

-

Procedure:

-

In a solution of the starting propanenitrile in liquid ammonia at -45 °C, add sodium amide in portions.[9]

-

Stir the reaction mixture at -45 °C for 2 hours.[9]

-

Evaporate the excess liquid ammonia.[9]

-

Add ammonium chloride and then water in portions.[9]

-

Allow the mixture to stand at room temperature, during which greyish crystals will separate.[9]

-

Collect the crystals and recrystallize from ethanol.[9]

-

-

Yield: 116.5 g (74%) of 4,5-Dimethoxy-1-cyanobenzocyclobutane as a colorless powder.[9]

Background on Biological Activity

Direct experimental data on the intrinsic biological activity of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile is not extensively reported in the scientific literature. Its primary role is that of a synthetic precursor. However, the structural motifs present in the molecule—a substituted benzonitrile core—are found in compounds with a range of biological activities.

-

Anticancer Activity: Benzonitrile and related heterocyclic structures are known scaffolds for the development of novel anticancer agents.[3] The introduction of bromine atoms can influence the cytotoxic and antiproliferative properties of these compounds.[3] For instance, certain N-substituted benzimidazole acrylonitriles have demonstrated potent and selective antiproliferative activity in the submicromolar range against various human cancer cell lines, acting as tubulin polymerization inhibitors.[10]

-

Antimicrobial Activity: The presence of bromine and a nitrile group on an aromatic ring are features that can contribute to antimicrobial efficacy.[3] Various synthetic compounds containing these moieties have been explored for their activity against pathogenic bacteria and fungi.[3] For example, some sulfonamide derivatives containing a bromo-substituted benzoxazole moiety have shown significant antibacterial activity.[11]

Summary

3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile is a compound of significant interest in the pharmaceutical industry due to its essential role as a key intermediate in the synthesis of Ivabradine. The synthetic routes to this compound are well-established, with the pathway starting from 3,4-dimethoxybenzaldehyde offering high yields and industrial scalability. While the intrinsic biological profile of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile has not been a primary focus of research, its structural components are present in various biologically active molecules, suggesting a potential for further investigation in drug discovery. This guide provides a detailed overview of its synthesis and application, offering valuable information for researchers and professionals in the field of drug development.

References

- 1. 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile (35249-62-8) for sale [vulcanchem.com]

- 2. 3-(2-Bromo-4,5-dimethoxyphenyl)propiononitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine - Google Patents [patents.google.com]

- 4. 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile | SIELC Technologies [sielc.com]

- 5. CN104557573B - The preparation method of (1S) 4,5 dimethoxy 1 [(methylamino) methyl] benzocyclobutane hydrochloride - Google Patents [patents.google.com]

- 6. CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. 4,5-Dimethoxy-1-cyanobenzocyclobutane synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile

This technical guide provides a comprehensive overview of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, a key intermediate in pharmaceutical synthesis. This document details its chemical identity, physical properties, synthesis protocols, and primary applications, with a focus on its role in the production of the cardiovascular drug Ivabradine.

Chemical Identity and Properties

The compound, identified by the IUPAC name 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile , is a brominated aromatic nitrile.[1][2] It is also known by synonyms such as 2-Bromo-4,5-dimethoxybenzenepropanenitrile and 2-Bromo-4,5-dimethoxyhydrocinnamonitrile.[3][4]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 35249-62-8 | [1][3] |

| Molecular Formula | C₁₁H₁₂BrNO₂ | [1][2] |

| Molecular Weight | 270.12 g/mol | [1][2] |

| Appearance | White powder/crystals | [3][5] |

| Melting Point | 74-81 °C | [6] |

| Boiling Point | 379.4 °C at 760 mmHg | [3][4] |

| Density | 1.375 g/cm³ | [3][4] |

| Flash Point | 183.3 °C | [3][4] |

| Refractive Index | 1.537 | [3] |

| InChI | InChI=1S/C11H12BrNO2/c1-14-10-6-8(4-3-5-13)9(12)7-11(10)15-2/h6-7H,3-4H2,1-2H3 | [1][2] |

| SMILES | COC1=C(C=C(C(=C1)CCC#N)Br)OC | [1][2] |

Synthesis and Experimental Protocols

3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile is primarily synthesized through multi-step processes, often starting from 3,4-dimethoxybenzaldehyde or related compounds. Below are detailed experimental protocols derived from patented industrial methods.

Method 1: Synthesis from 3,4-Dimethoxybenzaldehyde

This pathway involves the bromination of 3,4-dimethoxybenzaldehyde, followed by a series of reactions to introduce the propanenitrile side chain. The overall yield for this multi-step process is approximately 51%.[6][7]

Step 1: Bromination of 3,4-Dimethoxybenzaldehyde

-

Reactants : 3,4-dimethoxybenzaldehyde (100g, 0.602 mol) and bromine (30.8 ml, 0.602 mol).[5]

-

Solvent : Glacial acetic acid (400 ml).[5]

-

Procedure : Dissolve 3,4-dimethoxybenzaldehyde in glacial acetic acid at room temperature. Slowly add bromine to the solution. The reaction is maintained at 20-30 °C for 6 hours. Water (200 ml) is then added to precipitate the product. The resulting yellow solid is collected via suction filtration, washed with water, and vacuum-dried.[5]

-

Product : 2-bromo-4,5-dimethoxybenzaldehyde.[5]

-

Yield : 86.5%.[5]

Step 2: Formation of 2-bromo-4,5-dimethoxycinnamonitrile

-

Procedure : The 2-bromo-4,5-dimethoxybenzaldehyde is reacted with acetonitrile in the presence of a catalyst.[5][8]

-

Product : A yellow solid of 2-bromo-4,5-dimethoxycinnamonitrile is precipitated, cooled, extracted, and dried.[5][8]

Step 3: Reduction to 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile

-

Reactants : 2-bromo-4,5-dimethoxycinnamonitrile (120.0g, 0.45 mol).[5]

-

Reducing Agent : Hydrogen gas with 10% palladium on carbon (20g) as a catalyst.[5]

-

Solvent : Methanol (800 ml).[5]

-

Procedure : The cinnamonitrile derivative is dissolved in methanol, and the palladium on carbon catalyst is added in batches. Hydrogen gas is introduced, and the reduction reaction proceeds for 12 hours. After completion, the palladium on carbon is filtered off, and the solvent is evaporated. The final product is recrystallized from ethanol.[5]

-

Product : 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile as white crystals.[5]

-

Yield : 84.6%.[5]

An alternative reduction method uses potassium borohydride.[5]

Method 2: Synthesis from (3,4-Dimethoxyphenyl)methyl alcohol

This method is noted for its high efficiency, particularly in the initial bromination step.[1]

Step 1: Bromination

-

Starting Material : (3,4-Dimethoxyphenyl)methyl alcohol.[1]

-

Reagents : Bromine (Br₂) in glacial acetic acid.[1]

-

Conditions : The reaction is carried out at 0°C.[1]

-

Product : 2-bromo-4,5-dimethoxybenzyl alcohol.[1]

-

Yield : 95%.[1]

Step 2: Nitrilation

-

Procedure : The resulting alcohol is converted to the final nitrile product through oxidation or a substitution reaction.[1]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile starting from 3,4-dimethoxybenzaldehyde.

Caption: Synthesis pathway from 3,4-dimethoxybenzaldehyde.

Applications in Pharmaceutical Synthesis

The primary and most significant application of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile is its role as a crucial intermediate in the synthesis of Ivabradine .[1][3][7] Ivabradine is a medication used for the symptomatic treatment of chronic stable angina pectoris and chronic heart failure.[1][3]

The synthesis of Ivabradine from this intermediate generally involves:

-

Cyclization : An intramolecular reaction to form a bicyclic structure.[1]

-

Functionalization : The introduction of other necessary functional groups, such as a methylamino substituent.[1]

-

Salt Formation : Conversion into a pharmaceutically acceptable salt, commonly the hydrochloride salt.[1]

Beyond its role in Ivabradine synthesis, the unique structure of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, which includes a nitrile group and a substituted aromatic ring, makes it a valuable building block for creating other complex heterocyclic compounds in medicinal chemistry and material science.[3]

Role in Ivabradine Synthesis Diagram

This diagram shows the logical relationship of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile as a key intermediate in the production of Ivabradine.

References

- 1. 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile (35249-62-8) for sale [vulcanchem.com]

- 2. 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile | C11H12BrNO2 | CID 320411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. innospk.com [innospk.com]

- 4. 3-(2-BROMO-4,5-DIMETHOXYPHENYL)PROPANENITRILE CAS 35249-62-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile - Google Patents [patents.google.com]

- 6. US8779123B2 - Process for the synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in the synthesis of ivabradine and addition salts thereof with a pharmaceutically acceptable acid - Google Patents [patents.google.com]

- 7. CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine - Google Patents [patents.google.com]

- 8. CN101407474B - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile - Google Patents [patents.google.com]

Spectral Analysis of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile, a key intermediate in the synthesis of pharmaceuticals such as Ivabradine.[1][2] This document outlines expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, details the experimental protocols for their acquisition, and presents a logical workflow for spectral analysis.

Core Spectral Data

The following tables summarize the anticipated spectral data for 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile based on its chemical structure and established principles of spectroscopic analysis for aromatic and halogenated compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.1 - 7.3 | Singlet | 1H | Ar-H |

| ~ 6.8 - 7.0 | Singlet | 1H | Ar-H |

| ~ 3.9 | Singlet | 3H | OCH₃ |

| ~ 3.8 | Singlet | 3H | OCH₃ |

| ~ 2.9 - 3.1 | Triplet | 2H | Ar-CH₂ |

| ~ 2.6 - 2.8 | Triplet | 2H | CH₂-CN |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |

| ~ 150 - 152 | Ar-C-O |

| ~ 148 - 150 | Ar-C-O |

| ~ 118 - 120 | Ar-C-H |

| ~ 117 - 119 | -CN (Nitrile Carbon) |

| ~ 115 - 117 | Ar-C-Br |

| ~ 113 - 115 | Ar-C-H |

| ~ 56 | OCH₃ |

| ~ 55 | OCH₃ |

| ~ 30 - 35 | Ar-CH₂ |

| ~ 18 - 22 | CH₂-CN |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch |

| ~ 2950 - 2850 | Medium | Aliphatic C-H Stretch |

| ~ 2250 - 2240 | Medium | C≡N (Nitrile) Stretch |

| ~ 1600 - 1585 | Medium-Strong | Aromatic C=C Stretch |

| ~ 1500 - 1400 | Medium-Strong | Aromatic C=C Stretch |

| ~ 1250 - 1000 | Strong | C-O (Ether) Stretch |

| ~ 900 - 675 | Strong | Aromatic C-H Out-of-Plane Bend |

| ~ 600 - 500 | Medium | C-Br Stretch |

Mass Spectrometry (MS) Data

| m/z Ratio | Relative Abundance | Assignment |

| 271 | ~50% | [M+2]⁺ (with ⁸¹Br isotope) |

| 269 | ~50% | [M]⁺ (with ⁷⁹Br isotope) |

| 256/254 | Variable | [M-CH₃]⁺ |

| 230/228 | Variable | [M-CH₂CN]⁺ |

| 190 | Variable | [M-Br-H]⁺ |

| 175 | Variable | [M-Br-CH₃]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below. These protocols are based on standard techniques for the analysis of organic compounds.

NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra would be acquired using a standard NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

Sample Preparation: Approximately 5-10 mg of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile is dissolved in 0.5-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube.[3] The solvent should fully dissolve the compound and not have interfering signals in the regions of interest.

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is utilized.[3]

-

Temperature: Spectra are typically recorded at a standard probe temperature of 298 K (25 °C).[3]

-

Data Acquisition: A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse program is used to simplify the spectrum to single lines for each unique carbon atom.

-

Data Acquisition: A larger number of scans is typically required for ¹³C NMR compared to ¹H NMR to obtain adequate signal intensity.

Infrared (IR) Spectroscopy

IR spectra would be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation: The sample can be prepared using one of the following methods:

-

KBr Pellet: A small amount of the solid sample is ground with potassium bromide (KBr) and pressed into a thin, transparent disk.

-

Thin Film: The compound is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate, leaving a thin film of the compound.

-

ATR (Attenuated Total Reflectance): A small amount of the solid sample is placed directly on the ATR crystal.

Data Acquisition: The sample is placed in the IR beam path, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum is recorded and subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor. Aromatic compounds typically show characteristic absorptions in the regions of 3100-3000 cm⁻¹ (=C-H stretch), 1600-1585 cm⁻¹, and 1500-1400 cm⁻¹ (C=C stretching).[4]

Mass Spectrometry (MS)

Mass spectra would be acquired using a mass spectrometer, with electron ionization (EI) being a common method for this type of molecule.

Sample Introduction: The sample can be introduced into the mass spectrometer via:

-

Direct Insertion Probe: For solid samples.

-

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile compounds, often using a mobile phase of acetonitrile and water with formic acid for MS compatibility.[5]

Data Acquisition:

-

Ionization: In EI-MS, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is measured. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion peak will appear as a pair of peaks of nearly equal intensity (M⁺ and M+2) separated by 2 m/z units.[6][7]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile.

Caption: Workflow for spectral data acquisition and analysis.

References

- 1. 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile (35249-62-8) for sale [vulcanchem.com]

- 2. innospk.com [innospk.com]

- 3. benchchem.com [benchchem.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile | SIELC Technologies [sielc.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

Crystal Structure Analysis of 3-(2-bromo-4,5-dimethoxyphenyl)propiononitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 3-(2-bromo-4,5-dimethoxyphenyl)propiononitrile, a key intermediate in the synthesis of the cardiovascular drug Ivabradine.[1][2][3][4] The following sections detail the crystallographic data, experimental protocols for its synthesis and crystallization, and a summary of its molecular and supramolecular features.

Crystallographic and Molecular Structure

The crystal structure of 3-(2-bromo-4,5-dimethoxyphenyl)propiononitrile (C₁₁H₁₂BrNO₂) was determined by single-crystal X-ray diffraction.[5] The compound crystallizes in the tetragonal space group P4₂bc.[5] The molecule consists of a brominated and dimethoxylated benzene ring attached to a propiononitrile chain.

A notable feature of the molecular structure is a weak intramolecular C—H⋯Br hydrogen bond, which results in the formation of a five-membered ring.[5][6][7] This ring adopts an envelope conformation.[5][6][7] In the crystal lattice, molecules are linked by intermolecular C—H⋯O hydrogen bonds, contributing to the stability of the crystal packing.[5][6]

Quantitative Crystallographic Data

The following table summarizes the key crystallographic data and collection parameters for 3-(2-bromo-4,5-dimethoxyphenyl)propiononitrile.[5]

| Parameter | Value |

| Chemical Formula | C₁₁H₁₂BrNO₂ |

| Molecular Weight | 270.13 g/mol |

| Crystal System | Tetragonal |

| Space Group | P4₂bc |

| Unit Cell Dimensions | a = 17.552 (3) Å, c = 7.4870 (15) Å |

| Unit Cell Volume | 2306.5 (7) ų |

| Z | 8 |

| Density (calculated) | 1.556 Mg m⁻³ |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature | 294 (2) K |

| Crystal Size | 0.30 × 0.10 × 0.10 mm |

Intermolecular Hydrogen Bond Geometry

The key intermolecular interaction stabilizing the crystal structure is a C—H⋯O hydrogen bond. The geometric parameters for this interaction are provided below.[5]

| D—H···A | d(D—H) / Å | d(H···A) / Å | d(D···A) / Å | ∠(DHA) / ° |

| C2—H2A···O1 | 0.97 | 2.32 | 3.193 (8) | 150 |

Experimental Protocols

Synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propiononitrile

The synthesis of the title compound was achieved through the decarboxylation of β-(2-bromo-4,5-dimethoxyphenyl)-α-cyanopropionic acid.[5]

Procedure:

-

16 mmol of β-(2-bromo-4,5-dimethoxyphenyl)-α-cyanopropionic acid was dissolved in 10 ml of dimethylacetamide.

-

The mixture was heated to 443 K.

-

The reaction proceeded for 30 minutes, ceasing upon the evolution of the calculated amount of CO₂.

-

The reaction mixture was then poured into water and left to stand overnight.

-

The resulting crystals were separated, collected, and washed with water and hexane.[5]

Single-Crystal Growth

Crystals of 3-(2-bromo-4,5-dimethoxyphenyl)propiononitrile suitable for X-ray diffraction analysis were obtained by the slow evaporation of a methanol solution.[5]

X-ray Data Collection and Refinement

Data Collection:

-

An Enraf–Nonius CAD-4 diffractometer was used for data collection.[5]

-

The radiation source was a fine-focus sealed tube with graphite-monochromated Mo Kα radiation.[5]

-

Data was collected using ω/2θ scans.[5]

-

A ψ scan absorption correction was applied.[5]

Structure Refinement:

-

The structure was solved and refined against F².[5]

-

Hydrogen atoms were positioned geometrically and constrained to ride on their parent atoms.[5]

Logical Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for the crystal structure analysis and the logical relationship of the compound as a synthetic intermediate.

Caption: Experimental workflow from synthesis to final structure determination.

Caption: Logical pathway showing the role of the title compound in the synthesis of Ivabradine.

References

- 1. 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile (35249-62-8) for sale [vulcanchem.com]

- 2. patents.justia.com [patents.justia.com]

- 3. MD4477B1 - Process for the synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in the synthesis of ivabradine and addition salts threof with a pharmaceutically acceptable acid - Google Patents [patents.google.com]

- 4. CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine - Google Patents [patents.google.com]

- 5. 3-(2-Bromo-4,5-dimethoxyphenyl)propiononitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 3-(2-Bromo-4,5-dimethoxy-phen-yl)propiononitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile, a key intermediate in the synthesis of the antianginal medication, Ivabradine.[1] This document outlines its physicochemical properties, detailed experimental protocols for solubility and stability assessment, and potential degradation pathways. The information herein is intended to support research, development, and quality control activities involving this compound.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile (CAS Number: 35249-62-8) is presented in Table 1. These properties are essential for understanding the compound's behavior in various solvent systems and under different storage conditions.

Table 1: Physicochemical Properties of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂BrNO₂ | [1][2] |

| Molecular Weight | 270.12 g/mol | [1][2] |

| Appearance | White powder (predicted) | [3] |

| Boiling Point | 379.4 °C at 760 mmHg (predicted) | [3] |

| Density | 1.375 g/cm³ (predicted) | [3] |

| Flash Point | 183.3 °C (predicted) | [3] |

| LogP | 2.5 (predicted) | [2] |

| Refractive Index | 1.537 (predicted) | [3] |

| Solubility | Estimated to be soluble in organic solvents like dichloromethane and chloroform. | [4] |

Role in Pharmaceutical Synthesis

3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile is a crucial starting material in the multi-step synthesis of Ivabradine.[3][5][6][7][8] The following diagram illustrates a simplified synthetic pathway.

Caption: Simplified synthesis pathway of Ivabradine.

Solubility Profile

This protocol outlines the steps for determining the solubility of the target compound in various solvents at different temperatures.

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile to a known volume of the selected solvent (e.g., water, ethanol, methanol, acetonitrile, dichloromethane) in a sealed flask.

-

Prepare separate flasks for each solvent and for each temperature to be tested (e.g., 25 °C and 37 °C).

-

-

Equilibration:

-

Agitate the flasks at a constant temperature using a shaker bath for a sufficient period to reach equilibrium (typically 24-48 hours).[9]

-

-

Sample Collection and Preparation:

-

Allow the flasks to stand undisturbed at the test temperature to allow undissolved solid to settle.

-

Withdraw a clear aliquot of the supernatant using a syringe fitted with a solvent-resistant filter (e.g., 0.45 µm PTFE).

-

-

Quantification:

-

Dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).

-

Analyze the diluted sample and determine the concentration of the dissolved compound.

-

-

Data Reporting:

-

Express the solubility as mg/mL or mol/L.

-

Caption: Workflow for shake-flask solubility determination.

The results from the solubility experiments should be recorded in a structured format as shown in Table 2.

Table 2: Solubility of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile (Template)

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | ||

| 37 | |||

| Ethanol | 25 | ||

| 37 | |||

| Methanol | 25 | ||

| 37 | |||

| Acetonitrile | 25 | ||

| 37 | |||

| Dichloromethane | 25 | ||

| 37 |

Stability Profile

The stability of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile is a critical parameter for determining its shelf-life and appropriate storage conditions. Stability testing should be conducted according to the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[12][13][14]

A comprehensive stability study includes long-term, accelerated, and forced degradation studies.

-

Long-Term and Accelerated Stability Studies:

-

Store samples of the compound in controlled environment chambers under the conditions specified in Table 3.

-

At specified time points, withdraw samples and analyze for purity, potency, and the presence of degradation products using a validated stability-indicating analytical method (e.g., HPLC).

-

-

Forced Degradation (Stress) Studies:

-

Subject the compound to various stress conditions to identify potential degradation products and establish degradation pathways.[13][15] The conditions are outlined in Table 4.

-

The extent of degradation should be targeted at 5-20%.[16]

-

Analyze the stressed samples to identify and quantify the degradation products.

-

Table 3: ICH Conditions for Long-Term and Accelerated Stability Studies

| Study | Storage Condition | Minimum Time Period |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

RH = Relative Humidity

References

- 1. 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile (35249-62-8) for sale [vulcanchem.com]

- 2. 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile | C11H12BrNO2 | CID 320411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. innospk.com [innospk.com]

- 4. 3-(2-Bromo-4,5-Dimethoxyphenyl)Propanenitrile Manufacturer & Supplier in China | CAS 112466-27-8 | Structure, Properties, Applications, Safety Data [nj-finechem.com]

- 5. UY35149A - NEW SYNTHESIS PROCEDURE FOR 3 - (2-BROMO-4,5-DIMETOXIFENIL) PROPANONITRILE, AND APPLICATION TO THE SYNTHESIS OF IVABRADINE AND ITS ADDITION SALTS TO A PHARMACEUTICALLY ACCEPTABLE ACID - Google Patents [patents.google.com]

- 6. CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine - Google Patents [patents.google.com]

- 7. US8779123B2 - Process for the synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in the synthesis of ivabradine and addition salts thereof with a pharmaceutically acceptable acid - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. scribd.com [scribd.com]

- 10. bioassaysys.com [bioassaysys.com]

- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 12. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]

- 13. database.ich.org [database.ich.org]

- 14. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 16. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

In-Depth Technical Guide: Safety and Handling of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile (CAS No. 35249-62-8), a key intermediate in the synthesis of pharmaceuticals such as Ivabradine.[1] Adherence to these guidelines is critical to ensure a safe laboratory environment.

Chemical and Physical Properties

A summary of the known physical and chemical properties of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile is presented below. This data is essential for the safe design of experiments and for understanding the compound's behavior under various conditions.

| Property | Value |

| Molecular Formula | C₁₁H₁₂BrNO₂ |

| Molecular Weight | 270.12 g/mol |

| Appearance | White powder[1] |

| Boiling Point | 379.4°C at 760 mmHg[1] |

| Density | 1.375 g/cm³[1] |

| Flash Point | 183.3°C[1] |

| Refractive Index | 1.537[1] |

| Purity | Typically ≥99%[1] |

Hazard Identification and GHS Classification

3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile is classified as a hazardous substance. The following table summarizes its GHS classification.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 / Category 4 | H301: Toxic if swallowed[2] / H302: Harmful if swallowed[3][4] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[2] |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled[2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[3] |

| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation[3] |

Signal Word: Danger[2] or Warning[3]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound. The following diagram outlines the selection process for necessary PPE.

Caption: PPE selection workflow for handling 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile.

Experimental Protocol: Safe Handling in a Laboratory Setting

The following protocol outlines the safe handling of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile in a research environment.

4.1. Preparation and Weighing

-

Ensure a chemical fume hood is operational and the work area is clean and uncluttered.

-

Don all required PPE as outlined in the PPE selection workflow.

-

Place a weigh boat on an analytical balance within the fume hood.

-

Carefully scoop the required amount of the compound onto the weigh boat, avoiding the generation of dust.

-

If dust is generated, ensure respiratory protection is in use.

-

Record the weight and securely close the stock container.

4.2. Dissolving and Transfer

-

Add the solvent to the reaction vessel within the fume hood.

-

Slowly add the weighed compound to the solvent while stirring to prevent splashing.

-

If transferring the solution, use a clean pipette or syringe.

-

Ensure all transfers are performed within the fume hood.

4.3. Post-Handling

-

Decontaminate all equipment used with an appropriate solvent.

-

Dispose of all waste, including gloves and weigh boats, in a designated hazardous waste container.

-

Wash hands thoroughly with soap and water after removing gloves.